molecular formula C12H11N5O2 B093994 8-(4-Pyridyl)theophylline CAS No. 1088-64-8

8-(4-Pyridyl)theophylline

Cat. No.: B093994
CAS No.: 1088-64-8
M. Wt: 257.25 g/mol
InChI Key: JYDGYFVFOFEYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Pyridyl)theophylline is a chemical compound with the molecular formula C12H11N5O2 and a molecular weight of 257.28 g/mol . It is a derivative of theophylline, a well-known methylxanthine . As a xanthine-based compound, its primary research value lies in its mechanism of action as a non-selective adenosine receptor antagonist . By competitively blocking adenosine receptors (A1, A2, and A3), it helps researchers investigate the diverse physiological roles of adenosine, a key inhibitory neurotransmitter and inflammatory mediator . Furthermore, this compound acts as a competitive nonselective phosphodiesterase (PDE) inhibitor . By inhibiting PDE enzymes, it increases intracellular concentrations of cyclic AMP (cAMP), leading to the activation of protein kinase A and the subsequent study of downstream cellular signaling pathways involved in smooth muscle function and inflammatory cell regulation . The compound has also been identified in scientific literature as a valuable, green, and solid base catalyst for organic synthesis, enabling the one-pot, solvent-free preparation of complex heterocyclic compounds like spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives under thermal and microwave irradiation conditions . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting. Acute toxicity data from rodent studies report an oral LD50 of 790 mg/kg and an intravenous LD50 of 110 mg/kg .

Properties

CAS No.

1088-64-8

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

1,3-dimethyl-8-pyridin-4-yl-7H-purine-2,6-dione

InChI

InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-3-5-13-6-4-7/h3-6H,1-2H3,(H,14,15)

InChI Key

JYDGYFVFOFEYJU-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC=C3

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC=C3

Other CAS No.

1088-64-8

Origin of Product

United States

Synthetic Methodologies for 8 4 Pyridyl Theophylline and Analogous Structures

Strategies for Introducing Heteroaromatic Moieties at the 8-Position of Theophylline (B1681296)

The functionalization of the C8-position of xanthine (B1682287) derivatives, such as theophylline, is a primary strategy for developing new therapeutic agents. Attaching heteroaromatic systems like the pyridyl group can substantially alter the biological activity of the parent molecule. researchgate.net

Palladium-catalyzed cross-coupling reactions are highly effective for creating carbon-carbon bonds. Methods like the Suzuki and Stille couplings are frequently utilized to append aryl and heteroaryl groups to the 8-position of theophylline. In a typical Suzuki coupling, 8-bromotheophylline (B15645) is reacted with a pyridylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. This approach provides a versatile and efficient pathway to 8-pyridyltheophylline derivatives. The general principle involves the reaction of an 8-halotheophylline with an organometallic reagent that carries the pyridyl group.

These coupling reactions are a cornerstone in the synthesis of a wide array of 8-substituted theophylline derivatives, enabling the creation of extensive compound libraries for pharmacological screening. nih.gov

A common and well-established method for synthesizing 8-substituted theophyllines is through the nucleophilic substitution of a halogen at the 8-position. cognitoedu.orgmasterorganicchemistry.com Key intermediates in this process are 8-bromotheophylline and 8-chlorotheophylline. wikipedia.orgpharmacompass.com These precursors can react with a diverse range of nucleophiles. cognitoedu.orglibretexts.orglibretexts.org

For the synthesis of 8-(4-Pyridyl)theophylline, a plausible route involves the reaction of an 8-halotheophylline with an appropriate pyridine-based nucleophile. It is important to note that direct nucleophilic aromatic substitution on an unactivated pyridine (B92270) ring by the theophylline anion is not a typical method. A more common strategy involves using an activated pyridine derivative or employing a different synthetic approach altogether. For instance, reactions with aminopyridines can proceed, with the amino group functioning as the nucleophile, yielding 8-(pyridylamino)theophylline derivatives.

Alternatively, an 8-lithiated theophylline, generated in situ, can be reacted with an electrophilic pyridine compound, such as 4-chloropyridine.

Nucleophile TypeExampleProduct Type
Aminopyridines4-Aminopyridine8-(Pyridylamino)theophylline
Activated Pyridines4-Chloropyridine (with 8-lithiated theophylline)This compound

While the direct synthesis of this compound does not entail a cyclization reaction to form a fused pyridyl ring, this strategy is pertinent for constructing more complex, fused heterocyclic systems that integrate both theophylline and pyridine rings. For example, starting with a functionalized theophylline at the 8-position and a suitably substituted pyridine, an intramolecular cyclization could produce a tetracyclic system. This method is not directly applicable to the synthesis of the target compound itself but represents a valid strategy within the broader scope of creating theophylline-pyridine conjugates.

Precursor Synthesis and Intermediate Derivatization Relevant to this compound

The synthesis of 8-halotheophyllines is a crucial initial step for many synthetic pathways that lead to this compound.

8-Chlorotheophylline : This precursor can be synthesized from theophylline through a reaction with reagents like N-chlorosuccinimide (NCS) or a combination of hydrochloric acid and an oxidizing agent. google.comgoogle.com Another established method is the chlorination of 8-hydroxytheophylline. A patent describes a method using theophylline and N-chlorosuccinimide in an aqueous phase, reporting yields of 88-90% and high purity. google.com

8-Bromotheophylline : The direct bromination of theophylline at the C8 position is a standard procedure. google.com This is commonly achieved by reacting theophylline with bromine in a suitable solvent, often in the presence of a base or catalyst. google.com For example, refluxing theophylline with bromine in acetic acid is a known method. google.com It can also be prepared from 1,3-dimethyl-5,6-diaminouracil by reacting it with bromine.

These halogenated intermediates are then utilized in subsequent coupling or substitution reactions to introduce the 4-pyridyl group. medchemexpress.comresearchgate.netmedchemexpress.com

PrecursorSynthetic Reagent(s)Key Features
8-ChlorotheophyllineN-Chlorosuccinimide (NCS)Environmentally friendly, high yield and purity. google.comgoogle.com
8-BromotheophyllineBromine in Acetic AcidStandard and effective laboratory method. google.com

Recent Advances in Theophylline Derivative Synthesis Applicable to 8-Substituted Analogues

Contemporary synthetic organic chemistry continues to offer more efficient and environmentally benign methods for the derivatization of heterocyclic compounds like theophylline. researchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation has been demonstrated to significantly accelerate many organic reactions, including the synthesis of theophylline derivatives. frontiersin.org This technique can drastically reduce reaction times from hours to minutes and frequently enhances product yields. For instance, the synthesis of 8-substituted theophyllines through Suzuki or other cross-coupling reactions can be performed efficiently under microwave conditions.

Ultrasound-Assisted Synthesis : Similar to microwave assistance, ultrasound has been employed to improve the synthesis of theophylline derivatives, offering an energy-efficient method to promote reactions. frontiersin.org

Flow Chemistry : Continuous flow reactors provide benefits in terms of safety, scalability, and precise reaction control. The synthesis of theophylline derivatives, including the introduction of substituents at the 8-position, can be adapted to flow chemistry systems, enabling a more streamlined and potentially higher-yielding process.

C-H Activation : The direct C-H activation at the 8-position of theophylline presents a more atom-economical approach, circumventing the need for pre-functionalization with a halogen. This strategy employs a transition metal catalyst to directly couple the C-H bond with a suitable pyridine-containing partner. While this area is still under development, C-H activation holds considerable promise for the future synthesis of 8-pyridyltheophylline and its analogs. Research has already shown successful C-H arylation of theophylline at the C8 position with various aryl halides.

Pharmacological Mechanisms and Molecular Interactions of 8 4 Pyridyl Theophylline

Adenosine (B11128) Receptor Antagonism

Theophylline (B1681296) and its derivatives are well-known antagonists of adenosine receptors. nih.govresearchgate.net Adenosine, a ubiquitous nucleoside, plays a crucial role in various physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. unife.itunipd.it The antagonistic activity of theophylline derivatives at these receptors contributes significantly to their pharmacological profile. ontosight.ainih.gov

Subtype Selectivity Profiling (A1, A2A, A2B, A3 Adenosine Receptors)

The introduction of different substituents on the theophylline scaffold can significantly influence its affinity and selectivity for the various adenosine receptor subtypes. nih.govnih.gov While theophylline itself is a non-selective antagonist with micromolar affinities for A1, A2A, and A2B receptors, the addition of a pyridyl group at the 8-position, as in 8-(4-Pyridyl)theophylline, can alter this profile. nih.govnih.gov

Recent patent applications have described a series of 8-pyridyl substituted xanthines as A2B adenosine receptor antagonists. nih.govd-nb.info Some of these derivatives have shown an A2B adenosine receptor affinity of less than 100 nM. nih.govd-nb.info However, detailed selectivity data for this compound across all four receptor subtypes is not extensively documented in the available literature. Generally, the xanthine (B1682287) class of compounds, which includes theophylline and its derivatives, are recognized as non-selective antagonists for adenosine receptors. nih.govresearchgate.net

Quantitative Receptor Binding Studies and Affinity Measurements

Quantitative binding studies are essential for determining the affinity of a ligand for its receptor. For theophylline and its derivatives, these studies often involve radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors.

Table 1: Adenosine Receptor Affinity of Theophylline and Related Compounds

CompoundReceptor SubtypeAffinity (Ki)
TheophyllineA1, A2A, A2BMicromolar range nih.gov
8-Phenylxanthine (B3062520) derivativesA2BPotent antagonists nih.gov
1,3-dipropyl-8-(1H-pyrazol-4-yl)xanthineA2B9 nM nih.gov
8-pyridyl substituted xanthinesA2B< 100 nM nih.govd-nb.info

Functional Antagonism in Cellular Signaling Pathways (e.g., cAMP Modulation)

Adenosine receptors are coupled to adenylyl cyclase, the enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger. unife.it A1 and A3 receptors typically inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels, whereas A2A and A2B receptors stimulate it, causing an increase in cAMP. unife.itunipd.it

As an adenosine receptor antagonist, this compound would be expected to block the effects of adenosine on cAMP modulation. By antagonizing A2A and A2B receptors, it would prevent the adenosine-induced increase in cAMP. Conversely, by blocking A1 and A3 receptors, it would inhibit the adenosine-induced decrease in cAMP. The net effect on cellular cAMP levels would depend on the specific receptor subtypes present in the cell and the compound's relative affinity for each subtype.

Phosphodiesterase (PDE) Inhibition

Theophylline is a known non-selective inhibitor of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. nih.govmdpi.comnih.gov This inhibition leads to an increase in intracellular levels of these second messengers, which in turn mediates various cellular responses. nih.gov

Isoenzyme Specificity and Inhibition Potency (e.g., PDE III, PDE IV)

The PDE superfamily consists of at least 11 isoenzyme families, with PDE3 and PDE4 being particularly important in airway smooth muscle relaxation and inflammation, respectively. nih.govmdpi.com Theophylline inhibits these isoenzymes, but its potency is considered relatively weak. mdpi.comresearchgate.net

Selective inhibitors of PDE III and PDE IV have been shown to relax human bronchus. nih.gov There is also evidence of synergy between inhibitors of PDE III and PDE IV in relaxing the bronchus. nih.gov While theophylline is a non-selective inhibitor, the pyridazine (B1198779) derivatives have been investigated as more selective inhibitors of PDE-III, PDE-IV, and PDE-V. researchgate.net The specific inhibitory potency of this compound against different PDE isoenzymes is not detailed in the provided search results.

Table 2: Role of PDE Isoenzymes and Inhibition by Theophylline

PDE IsoenzymeFunctionInhibition by Theophylline
PDE IIISmooth muscle relaxation nih.govnih.govYes (non-selective) nih.gov
PDE IVInflammation, smooth muscle relaxation nih.govnih.govmdpi.comYes (non-selective) nih.govmdpi.com
PDE VSmooth muscle relaxation nih.govYes (non-selective) nih.gov

Modulation of Intracellular Cyclic Nucleotide Levels (e.g., cAMP)

By inhibiting PDEs, this compound is expected to increase the intracellular concentrations of cyclic nucleotides, primarily cAMP. nih.govnih.gov The breakdown of cAMP is catalyzed by multiple PDE isoenzymes, and inhibition of these enzymes leads to an accumulation of cAMP within the cell. nih.gov This elevation of intracellular cAMP is a key mechanism underlying the bronchodilator effects of theophylline and its derivatives. rutgers.edunih.gov The increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation and reduced inflammation. mdpi.com

Enzyme Kinetics of Inhibition

There is a lack of specific studies detailing the enzyme kinetics of this compound. For its parent compound, theophylline, research has established its role as a competitive inhibitor of certain enzymes. For instance, theophylline competitively inhibits CYP1A2-mediated caffeine (B1668208) biotransformation with a reported inhibition constant (K_i) of 0.41 µM. bohrium.com It also acts as a competitive inhibitor of poly(ADP-ribose)polymerase-1 (PARP-1). cm-uj.krakow.pl Furthermore, theophylline is known as a non-selective competitive inhibitor of phosphodiesterases (PDEs). wikipedia.orgnih.gov However, no such kinetic data, including K_i values or the specific type of inhibition, is available for this compound.

Other Investigated Molecular Targets and Pathways

While research has explored various molecular targets for theophylline and its analogs, specific data for this compound is sparse.

Anti-inflammatory Mechanisms (beyond adenosine receptor or PDE)

Theophylline exhibits anti-inflammatory effects through mechanisms other than PDE inhibition or adenosine receptor antagonism, such as the activation of histone deacetylase-2 (HDAC2) and the inhibition of the pro-inflammatory transcription factor NF-κB. nih.govamegroups.org Studies on other 7,8-disubstituted theophylline derivatives have also reported anti-inflammatory activity, often linked to the inhibition of lipoxygenase (LOX). researchgate.net However, specific investigations into these or other unique anti-inflammatory pathways for this compound have not been found.

Antioxidant Activity and Associated Mechanisms

The antioxidant potential of various theophylline derivatives has been an area of interest. For example, certain 7,8-disubstituted theophyllines containing a pyrazole (B372694) ring have demonstrated significant antioxidant effects by inhibiting lipid peroxidation. researchgate.net Similarly, other acetylene (B1199291) derivatives of theophylline have been studied for their free radical scavenging activity. sierrajournals.com Despite these studies on related compounds, there are no specific reports detailing the antioxidant capacity or the underlying mechanisms of this compound.

Structure Activity Relationship Sar Studies for 8 4 Pyridyl Theophylline Analogues

Impact of Pyridyl Moiety at the 8-Position on Adenosine (B11128) Receptor Affinity and Selectivity

The introduction of a pyridyl group at the 8-position of the theophylline (B1681296) scaffold significantly influences the molecule's interaction with adenosine receptors. The nitrogen atom within the pyridyl ring is a key feature, as it can participate in hydrogen bonding with receptor residues, an interaction not possible with a simple phenyl substituent. This additional hydrogen bond can contribute to enhanced binding affinity.

Compared to its phenyl-substituted counterpart, 8-(4-Pyridyl)theophylline generally exhibits different inhibitory activity, underscoring the importance of the pyridyl nitrogen for receptor interaction. The polar nature of the 4-pyridyl substituent also enhances the molecule's solubility and intermolecular interactions. In a broader context, substitution at the 8-position of the xanthine (B1682287) core is a well-established strategy to increase adenosine receptor antagonism and, in some cases, selectivity towards A₁ receptors. semanticscholar.org

Recent patent applications have described a series of 8-pyridyl substituted xanthines as A₂B adenosine receptor antagonists. nih.govd-nb.info Some of these derivatives, with further substitutions on the pyridyl ring, have shown A₂B adenosine receptor affinities of less than 100 nM. nih.govd-nb.info

Influence of Substituents on the Pyridyl Ring on Target Interactions

For instance, extending the 8-pyridyl group with heteroaryl, heterocyclyl, or alaninol groups has been explored to develop A₂B adenosine receptor antagonists. nih.govd-nb.info These modifications aim to exploit additional binding interactions within the receptor, potentially leading to increased affinity and selectivity. The specific nature and position of these substituents are critical, as they can either enhance or diminish the desired pharmacological activity.

The general principle is that the pyridine (B92270) motif can significantly impact the biochemical potency, metabolic stability, and permeability of a drug molecule. nih.gov By strategically placing substituents on the pyridyl ring, it is possible to optimize these properties for a desired therapeutic outcome.

Role of N-Methylation Patterns on the Xanthine Core (e.g., N1, N3)

The methylation pattern on the xanthine core of this compound analogues plays a pivotal role in determining their affinity and selectivity for adenosine receptor subtypes. The presence and position of methyl groups at the N1, N3, and N7 positions have been extensively studied.

N1-Substitution: Substitution at the N1 position is considered crucial for achieving high affinity and selectivity for adenosine receptors. semanticscholar.org Specifically, monosubstitution at the N1 position of the xanthine core has been shown to enhance selectivity for the A₂B adenosine receptor. nih.govd-nb.info

N3-Substitution: Substitution at the N3 position is known to increase the bronchodilator effect of xanthine derivatives. semanticscholar.org

N7-Substitution: In contrast, substitution at the N7 position generally leads to a decrease in both adenosine receptor antagonism and bronchodilator potency. semanticscholar.org

Theophylline itself is 1,3-dimethylxanthine. Varying the alkyl groups at the N1 and N3 positions can modulate receptor affinity. For example, replacing the methyl groups with larger alkyl groups like dipropyl can increase affinity for the A₁ receptor. nih.gov

Conformational Analysis and Bioactive Conformations in SAR

Conformational analysis is a critical component of SAR studies, as it helps in understanding the three-dimensional arrangement of atoms that is recognized by the biological target. The bioactive conformation is the specific spatial arrangement a molecule must adopt to bind to its receptor and elicit a biological response. irbbarcelona.org

For flexible molecules like this compound and its analogues, rotation around single bonds can lead to a multitude of conformations. The relative orientation of the pyridyl ring with respect to the xanthine core is a key conformational feature. Computational methods are often employed to identify low-energy conformations, with the assumption that the bioactive conformation is among these. drugdesign.org

The goal of conformational analysis is to identify the ensemble of low-energy structures that are likely to be populated in a biological environment. Understanding the preferred conformations of these molecules provides insights into how they fit into the adenosine receptor binding site and can guide the design of new analogues with improved affinity and selectivity. For instance, a docked pose of a molecule that corresponds to a high-energy conformation in solution may explain poor inhibitory activity. mdpi.com

Comparative SAR with Other 8-Substituted Heteroaromatic and Aromatic Theophyllines

The SAR of this compound is best understood when compared with other 8-substituted theophylline derivatives.

8-Phenylxanthines: The introduction of a phenyl group at the 8-position generally increases A₁ adenosine receptor affinity. nih.gov Further substitution on the phenyl ring can modulate affinity and selectivity, with A₂A receptors often tolerating bulkier substituents better than A₁ receptors. ingentaconnect.com The absence of the pyridyl nitrogen in 8-phenylxanthines leads to a loss of a potential hydrogen bonding interaction, which can result in lower inhibitory activity compared to their pyridyl counterparts.

8-Styrylxanthines: The introduction of a styryl group at the 8-position has been a critical development in achieving selective A₂A receptor antagonists. ingentaconnect.com

8-Pyrazolylxanthines: 8-(Pyrazol-4-yl)xanthine derivatives have been identified as high-affinity and selective A₂B adenosine receptor antagonists. nih.govd-nb.info

Other Heteroaromatic Substituents: Replacing the phenyl group with other heterocycles like 3-phenyl-1,2,4-oxadiazoles has been shown to improve selectivity for the A₂B receptor. nih.govd-nb.info

These comparisons highlight that the nature of the aromatic or heteroaromatic ring at the 8-position is a major determinant of adenosine receptor affinity and selectivity. The ability of the substituent to engage in specific interactions, such as hydrogen bonding and π-π stacking, within the receptor's binding pocket dictates the pharmacological profile of the compound.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies with Biological Target Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in understanding the binding mode of 8-(4-Pyridyl)theophylline with its potential biological targets.

Ligand-Protein Binding Mode Predictions and Interaction Analysis

Molecular docking studies on theophylline (B1681296) derivatives have highlighted the importance of specific interactions for binding affinity. For instance, the nitrogen atom in the pyridyl ring of this compound can participate in hydrogen bonding with receptor residues. This is a key interaction that is absent in phenyl-substituted analogs, which consequently show lower inhibitory activity. The binding pocket of target proteins often contains aromatic residues, allowing for π-π stacking interactions with the purine (B94841) and pyridyl rings of the ligand.

In studies of similar theophylline derivatives with other targets, such as the theophylline aptamer, the binding pocket is stabilized by interactions with metal ions and water-mediated hydrogen bonds. nih.gov Theophylline itself forms a base triple with specific residues in the aptamer, stacking between other base triples. nih.gov Computational models suggest that introducing electronegative substituents at the 8-position can enhance binding to hydrophobic pockets.

A study involving various pyridine (B92270) and pyrimidine (B1678525) derivatives as potential EGFR inhibitors also utilized molecular docking to understand binding modes. nih.gov While not directly on this compound, this research underscores the common practice of using docking to predict how heterocyclic compounds interact with protein targets. nih.gov

Interaction Type Description Significance for this compound
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.The pyridyl nitrogen is a key hydrogen bond acceptor, enhancing binding affinity.
π-π StackingNon-covalent interaction between aromatic rings.The purine and pyridyl rings can stack with aromatic residues in the receptor pocket.
Hydrophobic InteractionsInteractions between nonpolar molecules in an aqueous environment.Electronegative substituents at the 8-position can improve binding in hydrophobic pockets.

Estimation of Binding Affinities and Scoring Functions

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. h-its.orgnih.gov These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating better binding. Various scoring functions exist, each with its own strengths and weaknesses. h-its.org

For a series of 1,7-dibenzyl-substituted theophylline derivatives targeting the BRD4 bromodomain, molecular docking was used to predict binding affinities, which were then correlated with experimentally determined IC50 values. researchgate.net This demonstrates the utility of scoring functions in ranking potential inhibitors. In another study on various drugs, including theophylline, docking against human serum albumin resulted in a binding energy of -6.05 kcal/mol for fluticasone, while theophylline showed a high ligand efficiency of 29%. aucegypt.eduaucegypt.edu

The development of accurate scoring functions is an active area of research. Some modern approaches utilize machine learning algorithms, such as random forests, to improve the prediction of binding affinities. rsdjournal.org The performance of these scoring functions is often benchmarked against diverse sets of protein-ligand complexes with known binding data. h-its.orgnih.gov

Scoring Function Type Basis of Calculation Example Application
Force-Field BasedUses terms from molecular mechanics force fields (e.g., van der Waals, electrostatic).Widely used in programs like AutoDock.
EmpiricalBased on a weighted sum of different energy terms (e.g., hydrogen bonds, hydrophobic contacts).Used in scoring functions like ChemScore. h-its.org
Knowledge-BasedDerived from statistical analysis of experimentally determined protein-ligand complex structures.Potentials of Mean Force (PMF) are an example of this approach. nih.gov
Machine Learning-BasedUtilizes machine learning algorithms trained on large datasets of protein-ligand complexes.Random forest-based scoring functions have shown good performance in affinity prediction. rsdjournal.org

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view from molecular docking. acs.org By simulating the movements of atoms over time, MD can assess the stability of the binding pose and observe any conformational changes in the protein or ligand.

MD simulations have been used to study the stability of various protein-ligand complexes. nih.govnih.gov For example, simulations can reveal the role of water molecules in mediating interactions and the importance of specific hydrogen bonds in maintaining the complex's integrity. The stability of the complex can be analyzed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD over the course of the simulation suggests a stable binding mode. nih.gov

In a study on theophylline crystallization, constant chemical potential molecular dynamics simulations were employed to understand the influence of different solvents on crystal growth, highlighting the role of desolvation of crystal facets. rsc.org While not directly a ligand-receptor study, this demonstrates the power of MD in simulating complex molecular processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-Substituted Theophyllines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by correlating physicochemical descriptors of the molecules with their measured activity.

For 8-substituted theophyllines, QSAR models can be developed to predict their anti-inflammatory or other pharmacological activities. aucegypt.eduaucegypt.edu A study on a series of anti-inflammatory asthma drugs, including theophylline, developed a QSAR model that correlated biological activity with descriptors such as dipole moment, chemical hardness, number of hydrogen bond acceptors, and polar surface area. aucegypt.eduaucegypt.edu Based on this model, substitutions at the 8-position of theophylline, such as with nitroso and bromo groups, were proposed to have promising results. aucegypt.eduaucegypt.edu

Another study focused on developing a quantitative structure–pharmacokinetics relationship (QSPKR) for a series of 7- and 7,8-substituted theophylline derivatives. scispace.com This model successfully predicted pharmacokinetic parameters like volume of distribution and clearance based on descriptors such as the logarithm of the distribution coefficient (logD). scispace.com

Computational Prediction of Pharmacokinetic Profiles (Absorption, Distribution, Metabolism, Excretion)

In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. uran.uaresearchgate.net These predictions help to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources.

For theophylline and its derivatives, computational models can predict properties like oral bioavailability and potential for metabolism by cytochrome P450 enzymes. A study evaluating the physicochemical descriptors of several asthma drugs, including theophylline, found that they satisfied bioavailability rules. aucegypt.eduaucegypt.edu Web-based tools like SwissADME can be used to calculate a wide range of ADME parameters for a given molecule. uran.ua For a series of 7,8-disubstituted theophyllines, the SwissADME tool was used to determine their physicochemical and pharmacokinetic parameters, establishing their drug-likeness and potential for oral administration. uran.ua

The prediction of metabolism sites is another crucial aspect. Computational tools can identify which parts of a molecule are most likely to be metabolized, which can guide the design of more stable analogs. jyu.fi

ADME Parameter Description Relevance for this compound
Absorption The process by which a drug enters the bloodstream.Predictions can indicate the potential for oral bioavailability. aucegypt.eduaucegypt.edu
Distribution The reversible transfer of a drug from one location to another within the body.Parameters like the volume of distribution can be predicted by QSPKR models. scispace.com
Metabolism The chemical modification of a drug by the body.Computational tools can predict potential sites of metabolism on the molecule. jyu.fi
Excretion The removal of the drug and its metabolites from the body.Models can predict the clearance of the compound. scispace.com

Preclinical Pharmacological Research: in Vitro and in Vivo Animal Model Studies

In Vitro Cellular Assays for Receptor/Enzyme Modulation

In vitro studies are fundamental in characterizing the molecular mechanisms of a compound. For 8-(4-Pyridyl)theophylline and its analogs, these assays have focused on their ability to modulate key cellular components like receptors and enzymes.

Cell-Based Functional Assays (e.g., cAMP accumulation, enzyme activity)

Theophylline (B1681296) and its derivatives are well-known for their influence on intracellular signaling pathways, particularly those involving cyclic adenosine (B11128) monophosphate (cAMP). Cell-based functional assays are employed to assess how these compounds modulate downstream signaling.

While direct functional assay data for this compound is not extensively detailed in publicly available literature, the known mechanisms of related xanthines provide a strong inferential basis for its activity. Theophylline itself is known to inhibit phosphodiesterases (PDEs), enzymes that degrade cAMP. This inhibition leads to an accumulation of intracellular cAMP. rutgers.edu Furthermore, as an adenosine receptor antagonist, it can block the effects of adenosine, which often signals through G-protein coupled receptors to decrease cAMP levels (via A₁ receptors) or increase them (via A₂ receptors). mdpi.com

Functional assays for related compounds, such as 8-(3-Sulfophenyl)theophylline, have demonstrated a blockade of adenosine-induced increases in cAMP levels in various cell types. It is therefore highly probable that this compound would also antagonize adenosine receptor-mediated changes in cAMP accumulation. The pyridyl group, with its nitrogen atom, may influence the compound's interaction with the receptor, potentially altering its potency compared to other 8-aryl substituted theophyllines.

Receptor Binding Assays (e.g., Radioligand Binding)

Radioligand binding assays are critical for determining the affinity of a compound for specific receptors. For theophylline derivatives, the primary targets are the adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). The substitution at the 8-position of the xanthine (B1682287) core is a key determinant of both potency and selectivity for these receptors. mdpi.comnih.gov

Placement of an aryl group, such as a phenyl or pyridyl ring, at the 8-position generally increases affinity for adenosine receptors compared to unsubstituted theophylline. nih.gov For instance, 8-phenyltheophylline (B1204217) shows a marked increase in potency at both A₁ and A₂ receptors. nih.gov While specific Kᵢ values for this compound are not readily found in published studies, research on analogous compounds provides valuable insights. Computational modeling suggests that the nitrogen atom in the pyridyl ring could participate in hydrogen bonding with receptor residues, such as His278 in the A₂A receptor, potentially influencing binding affinity. A phenyl-substituted analog was noted to have lower inhibitory activity compared to a pyridyl-containing compound, suggesting the pyridyl nitrogen is important for activity.

Comparative Adenosine Receptor Affinities of Theophylline and Related Xanthine Derivatives

CompoundReceptor SubtypeAffinity (Kᵢ in nM)SpeciesReference
TheophyllineA₁13,000Rat nih.gov
TheophyllineA₂A~25,000Rat nih.gov
8-PhenyltheophyllineA₁86Rat nih.gov
8-PhenyltheophyllineA₂A848Rat nih.gov
1,3-Diethyl-8-phenylxanthine (DPX)A₁44Rat nih.gov

This table presents data for related compounds to illustrate the effect of 8-position substitution on adenosine receptor affinity. Specific binding data for this compound is not specified in the provided sources.

Inhibition Studies of Enzymes (e.g., Phosphodiesterases)

One of the classical mechanisms of action for theophylline is the inhibition of phosphodiesterase (PDE) enzymes, which leads to increased intracellular levels of cAMP and cGMP. rutgers.edu Theophylline itself is a non-selective PDE inhibitor with an inhibitory constant (Kᵢ) of about 100 μM. rutgers.edu

Derivatives of theophylline are often evaluated for their potency and selectivity against different PDE isoforms. PDE4 is a particularly important target in inflammatory cells, and its inhibition is a key mechanism for the anti-inflammatory effects of compounds like roflumilast. nih.govuj.edu.pl While direct IC₅₀ or Kᵢ values for this compound against specific PDE isoforms are not detailed in the available research, studies on other theophylline derivatives show that modifications can significantly alter inhibitory activity. For example, several 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives were found to be more active than theophylline in inhibiting phosphodiesterase activity in rat liver homogenates. core.ac.uknih.gov Given that the 8-position is crucial for interaction with both adenosine receptors and potentially PDEs, the 4-pyridyl substituent is expected to modulate the inhibitory profile of the parent theophylline molecule.

In Vivo Investigation of Biological Effects in Animal Models

In vivo studies in animal models are essential to understand the physiological and potential therapeutic effects of a compound in a whole organism.

Evaluation in Animal Models of Adenosine-Mediated Physiological Responses

As a predicted adenosine receptor antagonist, this compound would be expected to block the physiological effects of adenosine in vivo. Studies on the closely related compound 8-phenyltheophylline (8-PTH) demonstrate this principle. In animal models, 8-PTH has been shown to prevent adenosine-induced hypotension and bradycardia. In one key study using a dog model, infusion of 8-PTH blocked the ability of insulin (B600854) to stimulate myocardial glucose uptake, demonstrating that some level of adenosine receptor activity is necessary for this physiological response. ijbcp.com

Another study at the frog neuromuscular junction showed that low micromolar concentrations of theophylline and its more specific analog, 8-phenyltheophylline, could inhibit spontaneous transmitter release, an effect attributed to the blockade of a stimulatory action of endogenous adenosine. ijbcp.com Although direct in vivo studies on this compound are not reported in the provided sources, these examples with structurally similar compounds strongly suggest it would act as a functional antagonist of endogenous adenosine in various physiological systems.

Assessment of Anti-inflammatory or Antioxidant Effects in Disease Models

Theophylline possesses anti-inflammatory properties, which are thought to contribute to its therapeutic effects in airway diseases. core.ac.uknih.gov These effects are partly mediated by PDE inhibition and histone deacetylase-2 activation. core.ac.uk Consequently, novel theophylline derivatives are frequently screened for enhanced anti-inflammatory or antioxidant activity.

While specific in vivo anti-inflammatory studies on this compound were not found, extensive research on other derivatives highlights the therapeutic potential of this chemical class. For instance, in a carrageenan-induced paw edema model in rats, a common assay for acute inflammation, theophylline itself demonstrated dose-dependent anti-inflammatory activity. researchgate.net Studies on a series of 8-methoxy-theophylline derivatives showed significant anti-edematous effects in the same model, with some compounds reducing edema by over 90%. core.ac.uk In a zymosan-induced peritonitis model, certain theophylline derivatives were also found to significantly inhibit vascular permeability, a key component of the inflammatory response. nih.gov

Similarly, various theophylline derivatives have been investigated for antioxidant properties in vitro, showing significant free radical scavenging activity. sierrajournals.cominteresjournals.org Given that chronic inflammation and oxidative stress are intertwined in many diseases, the potential dual action of theophylline derivatives is a subject of ongoing research. core.ac.uk The 4-pyridyl substitution in this compound could modulate these anti-inflammatory and antioxidant properties, though dedicated in vivo studies are required to confirm this.

In Vivo Anti-inflammatory Effects of Theophylline Derivatives in Carrageenan-Induced Paw Edema

CompoundAnimal ModelEffectReference
TheophyllineWistar RatDose-dependent reduction in paw edema researchgate.net
8-Methoxy-theophylline derivative (Compound 5)Rat98.6% edema inhibition at 3rd hour core.ac.uk
8-Methoxy-theophylline derivative (Compound 8)MouseUp to 93.8% edema inhibition core.ac.uk
8-Methoxy-theophylline derivative (Compound 10)Mouse91.8% edema inhibition at 3rd hour core.ac.uk

This table summarizes findings for the parent compound theophylline and related 8-methoxy derivatives to illustrate the anti-inflammatory potential of this class of compounds in a standard animal model.

Pharmacological Spectrum Analysis in Preclinical Animal Models

Detailed preclinical studies analyzing the complete pharmacological spectrum of this compound in animal models are not extensively available in the public domain. The pharmacological activity of theophylline derivatives is largely influenced by the substituent at the 8-position of the xanthine core. biointerfaceresearch.com For the parent compound, theophylline, the main pharmacological actions include relaxation of bronchial smooth muscle, stimulation of the central nervous system, and cardiac muscle stimulation. wikipedia.org

The introduction of a 4-pyridyl group at the 8-position, as in this compound, is anticipated to modify these properties. Research on other 8-pyridyl substituted xanthines suggests that this class of compounds can act as A2B adenosine receptor antagonists. nih.gov Adenosine receptor antagonists are known to have various effects, including anti-inflammatory and bronchodilator activities. wikipedia.orgontosight.ai For instance, some 8-heterocyclic substituted xanthines have shown high affinity and selectivity for the A2B adenosine receptor, which is considered a target for inflammatory diseases like asthma. nih.gov However, specific in vivo studies detailing the pharmacological effects of this compound in animal models of disease are not readily found in the reviewed literature.

Metabolic Fate and Biotransformation Studies in Animal Models (e.g., liver microsomes, CYP activity)

Specific data from in vivo or in vitro studies on the metabolic fate and biotransformation of this compound in animal models, including investigations with liver microsomes and cytochrome P450 (CYP) enzyme activity, are not available in the current body of scientific literature.

However, the metabolism of its parent compound, theophylline, has been well-documented. In humans, approximately 90% of a theophylline dose is metabolized in the liver. pharmgkb.org The primary metabolic pathways for theophylline involve:

8-hydroxylation to form 1,3-dimethyluric acid.

N-demethylation to produce 1-methylxanthine (B19228) and 3-methylxanthine. pharmgkb.org

Studies using human liver microsomes have identified the specific CYP enzymes responsible for these transformations. nih.gov

Metabolic PathwayPrimary CYP Enzyme Involved
8-hydroxylationCYP1A2, CYP2E1 (minor role)
N-demethylationCYP1A2

Future Directions and Research Perspectives for 8 4 Pyridyl Theophylline Derivatives

Rational Design and Synthesis of Novel Highly Selective Ligands

The rational design of novel 8-(4-pyridyl)theophylline derivatives is a key area of future research, with the primary goal of achieving high selectivity for specific biological targets, most notably adenosine (B11128) receptors. The parent compound, theophylline (B1681296), is a non-selective adenosine receptor antagonist, which contributes to its therapeutic effects but also to its side effects. ontosight.ainih.gov By modifying the this compound structure, researchers aim to develop ligands that can selectively target one adenosine receptor subtype over others (A1, A2A, A2B, and A3).

Structure-activity relationship (SAR) studies on various 8-substituted xanthines have provided valuable insights for the rational design of selective ligands. For instance, the introduction of different heterocyclic systems, such as pyrazole (B372694) or isoxazole, at the 8-position has been shown to yield potent and selective A2B adenosine receptor antagonists. najah.edu The pyridyl group in this compound, with its nitrogen atom, can participate in crucial hydrogen bonding interactions with receptor residues, a feature that can be exploited in the design of new analogs.

Future synthetic strategies will likely focus on:

Modification of the Pyridyl Ring: Introducing various substituents onto the pyridyl ring to modulate electronic and steric properties, thereby fine-tuning binding affinity and selectivity.

Alterations at the N1 and N3 Positions: SAR studies have shown that the nature of the alkyl groups at the N1 and N3 positions of the xanthine (B1682287) core significantly influences selectivity. For example, smaller alkyl groups like methyl or ethyl, in comparison to larger groups like dipropyl, have been shown to increase A2B receptor selectivity in some 8-substituted xanthines. acs.org

Introduction of Spacers: The incorporation of different linker moieties, such as acetamide (B32628) or urea, between the xanthine core and the 8-position substituent can be explored to optimize interactions with the target receptor. najah.edu

Table 1: Structure-Activity Relationships of Selected 8-Substituted Xanthine Derivatives as Adenosine Receptor Antagonists
Compound/DerivativeSubstitution at 8-PositionKey SAR FindingReference
8-phenylxanthinesPhenyl8-phenyl substitution can lead to selective A2B adenosine receptor antagonists. nih.govacs.org
8-(Pyrazol-4-yl)xanthinesPyrazol-4-ylCan display high A2B adenosine receptor affinity. acs.org
8-StyrylxanthinesStyrylSubstitutions on the phenyl ring of the styryl moiety can lead to high A2-selectivity. nih.gov
8-(p-Sulphophenyl)theophyllinep-SulphophenylThe polar sulfonate group limits cellular penetration, making it a selective extracellular antagonist.

Exploration of New Therapeutic Avenues Based on Identified Mechanisms

The primary mechanism of action of many theophylline derivatives is the antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs). ontosight.ai Based on these mechanisms, this compound derivatives are being explored for a range of therapeutic applications beyond their traditional use in respiratory diseases. ontosight.aiontosight.ai

Anti-inflammatory Effects: Theophylline itself possesses anti-inflammatory properties, and this is an active area of investigation for its derivatives. nih.govnih.govcore.ac.uk Research suggests that theophylline can modulate the production of various cytokines, including inhibiting tumor necrosis factor-alpha (TNF-α) and increasing the production of the anti-inflammatory cytokine IL-10. nih.gov Derivatives of this compound could be designed to enhance these anti-inflammatory effects, making them potential candidates for treating chronic inflammatory diseases like arthritis. nih.gov

Neurodegenerative Diseases: There is growing interest in the potential of methylxanthines in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.combiointerfaceresearch.com Adenosine receptor antagonists are being investigated for their neuroprotective effects. mdpi.com The ability of some theophylline derivatives to cross the blood-brain barrier makes them attractive scaffolds for the development of agents targeting central nervous system disorders. nih.gov For instance, theophylline derivatives are being designed and evaluated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in the pathology of Alzheimer's disease. nih.gov

Other Potential Applications: The diverse biological activities of xanthine derivatives suggest even broader therapeutic potential. For example, some 8-substituted theophyllines have been investigated for their antiviral and anticancer properties. researchgate.net

Table 2: Potential Therapeutic Applications of Theophylline Derivatives
Therapeutic AreaMechanism of Action/TargetPotential ApplicationReference
Respiratory DiseasesAdenosine receptor antagonism, PDE inhibitionAsthma, Chronic Obstructive Pulmonary Disease (COPD) ontosight.aiontosight.ai
Inflammatory DiseasesModulation of cytokine production, PDE4 inhibitionArthritis, Inflammatory Airway Diseases nih.govnih.govcore.ac.uk
Neurodegenerative DiseasesAdenosine receptor antagonism, AChE/BACE1 inhibitionAlzheimer's Disease, Parkinson's Disease mdpi.comnih.gov
Infectious DiseasesAntiviral activityViral Infections
OncologyAntiproliferative activityCancer researchgate.net

Integration of Advanced Computational and Experimental Methodologies for Lead Optimization

The optimization of lead compounds derived from this compound will heavily rely on the synergy between computational and experimental approaches. This integrated strategy accelerates the drug discovery process by enabling more focused and efficient research. rsc.orgnih.gov

Computational Modeling:

Molecular Docking and Dynamics: These techniques are used to predict the binding modes of this compound derivatives within the active sites of target proteins, such as adenosine receptors or PDEs. This allows for the visualization of key interactions, like hydrogen bonds and π-π stacking, which are crucial for affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of newly designed compounds before their synthesis. nih.gov

Pharmacophore Modeling: This approach helps to identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with improved properties. interesjournals.org

Experimental Validation:

In Vitro Assays: High-throughput screening (HTS) of compound libraries against specific targets provides experimental data on potency and selectivity. diva-portal.org Radioligand binding assays are commonly used to determine the affinity of derivatives for different adenosine receptor subtypes. acs.org

Structural Biology: Techniques like X-ray crystallography can provide high-resolution structures of ligands bound to their target proteins, offering invaluable insights for structure-based drug design.

The iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful paradigm for lead optimization, allowing for the rapid refinement of compounds with desired pharmacological profiles. diva-portal.org

Development of Chemical Probes for Further Mechanistic Elucidation

To further unravel the complex pharmacology of this compound and its derivatives, the development of high-quality chemical probes is essential. nih.govpromega.co.ukchemicalprobes.org Chemical probes are potent, selective, and well-characterized small molecules that can be used to study the function of a specific protein in cells and in vivo. nih.govpromega.co.uk

Future research in this area will likely involve:

Radiolabeling: The synthesis of radiolabeled versions of potent and selective this compound derivatives (e.g., with Carbon-11 or Fluorine-18) will enable their use in positron emission tomography (PET) imaging. nih.govresearchgate.net This would allow for the non-invasive visualization and quantification of target receptor density and occupancy in the living brain and other organs, providing crucial information for drug development.

Fluorescent Probes: Attaching a fluorescent tag to a selective ligand can create a probe for use in techniques like fluorescence microscopy and flow cytometry. These probes can be used to visualize the localization and trafficking of the target receptor in cells.

Photoaffinity Probes: These probes can be used to covalently label their target protein upon photoactivation, which is a powerful tool for target identification and for studying ligand-receptor interactions. acs.org

By developing a toolbox of chemical probes based on the this compound scaffold, researchers will be better equipped to dissect the specific roles of different adenosine receptor subtypes and other potential targets in health and disease, ultimately paving the way for the development of more effective and safer medicines.

Q & A

Q. What are the standard synthetic routes for 8-(4-Pyridyl)theophylline, and what analytical techniques confirm its structure?

  • Methodological Answer : The synthesis typically begins with theophylline as the starting material. Key steps include alkylation or substitution at the 8-position using pyridyl-containing reagents. For example, in analogous syntheses, 7’-substituted theophylline derivatives are prepared via nucleophilic substitution or coupling reactions (e.g., thiol-alkylation for sulfur-containing derivatives) . Post-synthesis, structural confirmation employs:
  • Elemental analysis to verify stoichiometry.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C-N stretching in pyridyl rings).
  • Liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight and purity .

Q. What pharmacological targets are associated with this compound, and what in vitro assays are used to evaluate its activity?

  • Methodological Answer : The compound is structurally related to adenosine receptor antagonists like 8-(p-sulfophenyl)theophylline, which inhibit adenosine A₁/A₂ receptors . Common assays include:
  • Electrophysiological recordings in neuronal or cardiac tissues to monitor receptor blockade effects .
  • Radioligand binding assays using tritiated adenosine analogs to quantify receptor affinity.
  • Cell-based cAMP assays to assess downstream signaling modulation.

Advanced Research Questions

Q. How can researchers optimize solvent and base selection in the synthesis of this compound derivatives to improve yield?

  • Methodological Answer : Optimization involves systematic screening of solvents (polar vs. nonpolar) and bases (organic/inorganic). For example:
SolventBaseYield (%)Notes
WaterNaOH65High polarity favors nucleophilic substitution
DMFK₂CO₃78Anhydrous conditions reduce side reactions
Key strategies include:
  • Design of Experiments (DoE) to identify interactions between variables.
  • HPLC monitoring of reaction progress to terminate at peak yield .

Q. How can computational modeling aid in understanding the binding affinity of this compound to adenosine receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes and energetics. Studies on analogous theophylline derivatives highlight:
  • Hydrogen bonding between the pyridyl nitrogen and receptor residues (e.g., His278 in A₂A).
  • π-π stacking interactions with aromatic receptor pockets .
    Validation requires correlating computational ΔG values with experimental IC₅₀ data from radioligand assays.

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions may arise from structural variations, purity, or assay conditions. Resolving steps include:
  • Single-crystal X-ray diffraction to confirm stereochemistry and substituent positions (CSD data can be cross-referenced ).
  • High-resolution mass spectrometry (HRMS) to verify molecular integrity .
  • Standardized assay protocols (e.g., fixed adenosine concentrations in receptor studies ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.